tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride
Description
Chemical Name: tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride CAS No.: 132414-81-4 Molecular Structure: A bicyclic secondary amine comprising a pyrrolo[3,4-b]pyridine core fully saturated (octahydro) with a tert-butyl carbamate group at the 1-position and a hydrochloride salt.
This compound is a key intermediate in pharmaceutical synthesis, particularly for its role as a protected amine. The tert-butyl carbamate (Boc) group enhances stability during reactions, while the hydrochloride salt improves solubility in polar solvents. Its rigid bicyclic structure is advantageous in drug design for modulating target binding affinity and pharmacokinetic properties.
Current Status: Discontinued commercially (as of 2025), though historical applications suggest utility in peptide coupling and heterocyclic chemistry.
Properties
IUPAC Name |
tert-butyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUSITSPKRXUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The core bicyclic structure is typically constructed via cyclization of piperidine derivatives. A widely cited method begins with N-benzyl-3-oxopiperidine-4-carboxylate as the starting material . Key steps include:
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Cyanoalkylation : Reaction with haloacetonitrile in the presence of a base (e.g., sodium hydride) to form a cyano-substituted intermediate .
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Hydrogenation and Cyclization : Catalytic hydrogenation using Raney nickel at 16–60°C induces simultaneous reduction of the cyano group and cyclization to form the octahydro-pyrrolopyridine skeleton .
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Alkylation : N-Benzyl-3-oxopiperidine-4-carboxylate reacts with chloroacetonitrile in toluene at 0°C (yield: 85–92%).
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Hydrogenation : The intermediate undergoes hydrogenation with Raney nickel at 50°C for 5 hours, achieving >95% conversion.
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Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine yields the Boc-protected derivative (yield: 88–94%) .
Enzymatic Resolution for Stereochemical Control
To achieve high enantiomeric excess (>99%), enzymatic resolution is employed. Lipase-catalyzed hydrolysis selectively processes racemic intermediates, enabling isolation of the desired (4aS,7aS) stereoisomer .
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Racemic Intermediate Synthesis : Piperidine-2,3-dicarboxylate is acylated to form a diester.
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Enzymatic Hydrolysis : Porcine pancreatic lipase (PPL) hydrolyzes one enantiomer, leaving the other intact (ee >99%).
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Cyclization and Deprotection : Acid-catalyzed cyclization followed by Boc protection yields the stereopure product.
Table 1: Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Porcine Lipase | Piperidine-2,3-diacetate | 99.2 | 76 |
| Candida antarctica | Piperidine-2,3-dibenzoat e | 98.5 | 82 |
Large-Scale Industrial Synthesis
For industrial production, continuous-flow hydrogenation and automated purification are prioritized.
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Batch Hydrogenation :
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Salt Formation :
Table 2: Industrial Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Pressure (H₂) | 1–2 MPa |
| Catalyst Loading | 5–10 wt% |
| Reaction Time | 4–10 hours |
Alternative Routes via Lithium Alkylide Intermediates
A patent-pending method employs chiral lithium alkylides to introduce carboxyl groups stereoselectively .
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Lithiation : N-Boc-octahydro-pyrrolopyridine reacts with s-butyllithium in methyl tert-butyl ether at −78°C.
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Carboxylation : Quenching with dry CO₂ forms the carboxylic acid derivative (yield: 70–75%).
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Esterification : Treatment with ethyl chloroformate yields the ester, which is hydrolyzed to the hydrochloride salt .
Advantages :
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Avoids hazardous hydrogenation conditions.
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Compatible with sensitive functional groups.
Purification and Quality Control
Final purification uses column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) or recrystallization from ethanol/water . Purity is verified via HPLC (≥98%) and NMR .
Critical Parameters :
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Residual Solvents : Methanol (<300 ppm), ethyl acetate (<500 ppm).
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Chiral Purity : Chiral HPLC with cellulose-based columns confirms ee >99% .
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Hydrogenation | 90–95 | 95–99 | High |
| Enzymatic Resolution | 75–82 | 99–99.5 | Moderate |
| Lithium Alkylide | 70–75 | 98–99 | Low |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology
Research indicates that derivatives of pyrrolidine compounds, including tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine, exhibit potential as neuroprotective agents. They have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. For instance, studies have shown that these compounds can enhance cognitive function by influencing cholinergic pathways .
Anticancer Activity
Recent investigations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. These findings suggest its potential as a lead compound in the development of novel anticancer therapies. The mechanism appears to involve the induction of apoptosis in malignant cells, providing a promising avenue for further research.
Organic Synthesis
Building Block for Complex Molecules
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is utilized as a versatile building block in organic synthesis. Its structural features allow it to participate in various reactions, including:
- Alkylation and Acylation Reactions : Serving as an intermediate in synthesizing more complex nitrogen-containing compounds.
- Synthesis of Bioactive Molecules : Its derivatives can be modified to create new pharmaceuticals with enhanced biological activity .
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the formation of cross-linked networks that improve the durability of materials used in various applications, including coatings and adhesives.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds exhibit high structural similarity (≥0.96) based on molecular descriptors and functional group alignment:
(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
- CAS No.: 186203-81-6
- Similarity Score : 0.98
- Structural Distinction: Stereoisomerism at the 4a and 7a positions of the bicyclic system.
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
- CAS No.: 1523571-18-7
- Similarity Score : 0.98
- Structural Distinction : Reduced saturation (hexahydro vs. octahydro) at the pyrrolidine ring, introducing partial unsaturation. This increases conformational flexibility and may affect metabolic stability.
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
- CAS No.: Not provided
- Similarity Score : 0.96
- Structural Distinction : Replaces the pyrrolo[3,4-b]pyridine core with a diazabicyclo[3.2.1]octane system. The altered ring geometry modifies hydrogen-bonding capacity and steric bulk, influencing receptor selectivity.
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride
Comparative Data Table
Biological Activity
Tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride, with the CAS number 159991-07-8, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
- Purity : 97%
Biological Activity Overview
The biological activities of pyrrolo[3,4-b]pyridine derivatives, including this compound, have been investigated extensively. The following sections detail various pharmacological activities associated with this compound.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial properties. A study demonstrated that certain pyrrolo derivatives showed promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.15 µM for some esters . The structure of these compounds plays a critical role in their effectiveness against pathogens.
2. Anticancer Activity
Pyrrolo[3,4-b]pyridine derivatives have shown potential as anticancer agents. For instance, compounds similar to tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine were assessed for cytotoxicity against various cancer cell lines. In vitro studies revealed moderate cytotoxic effects on ovarian cancer cells while exhibiting lower toxicity towards non-cancerous cells . This selectivity is crucial for developing safer cancer therapies.
3. Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Research on related pyrrolo derivatives has indicated sedative and analgesic properties, making them candidates for treating neurological disorders . The mechanism of action likely involves modulation of neurotransmitter systems.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrrolo derivatives. Key findings include:
- Substituent Effects : The presence and type of substituents at specific positions significantly influence the compound's activity. For example, variations in ester groups and their distances from the pyrrolopyridine core can enhance or diminish efficacy against targets like HIV and cancer cells .
- Stereochemistry : The stereochemical configuration (e.g., (4aS,7aS)) impacts binding affinity and biological response. Enantiomers may exhibit different levels of activity due to their interaction with biological targets .
Case Studies
Several studies have highlighted the biological effects of tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine derivatives:
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate derivatives?
The compound is commonly synthesized via alkylation or substitution reactions. A validated method involves reacting tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (0.44 mmol) with halo-derivatives (0.73 mmol) in acetonitrile (ACN) in the presence of K₂CO₃ (1.32 mmol) at room temperature. The reaction is stirred for 3 hours, followed by extraction with ethyl acetate (EtOAc), drying over Na₂SO₄, and purification via silica gel chromatography using a gradient of 10–20% methanol in EtOAc .
Q. How is structural characterization of this compound performed in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for structural elucidation. For non-crystalline samples, ¹H NMR (200 MHz, CDCl₃) can resolve key structural features, such as the tert-butyl group (δ 1.47 ppm, singlet) and aromatic protons (δ 7.19–7.40 ppm) in benzylated derivatives. Multiplicity and coupling constants aid in confirming stereochemistry .
Q. What safety protocols are critical when handling this compound?
Use respiratory protection (e.g., P95/P1 filters for low exposure; OV/AG/P99 for higher concentrations) and wear nitrile gloves and chemical-resistant goggles. Ensure proper ventilation and avoid skin contact. Store in inert atmospheres at 2–8°C to prevent degradation. Emergency measures include immediate eye rinsing and consultation with a physician .
Advanced Research Questions
Q. How can reaction yields be optimized for N-alkylation of the pyrrolopyridine core?
Key parameters include:
- Solvent selection : ACN or DMF improves solubility of intermediates.
- Base choice : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity.
- Temperature : Room temperature minimizes side reactions (e.g., elimination).
- Purification : Gradient elution (10–20% MeOH in EtOAc) resolves polar byproducts . Monitoring reaction progress via TLC or LC-MS is advised to identify optimal quenching times.
Q. What computational strategies are effective for predicting the compound’s sigma receptor binding affinity?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with sigma receptors. Focus on the bicyclic amine’s protonation state and steric effects from the tert-butyl group. Validate predictions with in vitro binding assays using radiolabeled ligands .
Q. How can conflicting purity data from HPLC and NMR be resolved?
Discrepancies may arise from residual solvents (e.g., ACN) or hygroscopicity. Mitigation steps:
- Drying : Use high-vacuum desiccation to remove solvents.
- Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment.
- HPLC-MS : Pair with evaporative light scattering detection (ELSD) to detect non-UV-active impurities .
Q. What strategies address low reproducibility in catalytic hydrogenation of pyrrolopyridine intermediates?
Common issues include catalyst poisoning or incomplete deprotection. Solutions:
- Catalyst activation : Pre-reduce Pd/C or PtO₂ under H₂ flow.
- Acidic additives : Use HCl (1–2 eq.) to protonate the amine and prevent coordination with metal catalysts.
- Monitoring : Track H₂ uptake and reaction completion via FT-IR or GC-MS .
Data Contradiction Analysis
Q. Why do melting point measurements vary across studies for this compound?
Polymorphism or hydrate formation can cause variability. Characterize crystalline forms via powder XRD and DSC. For hygroscopic samples, use sealed capillaries and controlled humidity during measurements .
Q. How to reconcile discrepancies in reported biological activity of derivatives?
Variability may stem from differences in:
- Enantiomeric purity : Chiral HPLC or SFC ensures stereochemical consistency.
- Assay conditions : Standardize cell lines, buffer pH, and incubation times.
- Salt forms : Compare hydrochloride vs. free base activities using dose-response curves .
Methodological Best Practices
Q. What analytical techniques are recommended for stability studies?
Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring detects degradation products (e.g., tert-butyl cleavage or oxidation). For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze via HPLC-DAD .
Q. How to design SAR studies for pyrrolopyridine-based sigma receptor ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
